Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate

Drug Design Pharmacokinetics CNS Permeability

Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate is a carbamate ester featuring a 4-(dimethylamino)-3-nitrophenyl core and an isopropyl (propan-2-yl) ester side chain. Its molecular formula is C12H17N3O4, with a molecular weight of 267.28 g/mol, a topological polar surface area (TPSA) of 87.4 Ų, and a calculated XLogP3-AA of 2.3.

Molecular Formula C12H17N3O4
Molecular Weight 267.28 g/mol
CAS No. 629648-22-2
Cat. No. B12585580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate
CAS629648-22-2
Molecular FormulaC12H17N3O4
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)NC1=CC(=C(C=C1)N(C)C)[N+](=O)[O-]
InChIInChI=1S/C12H17N3O4/c1-8(2)19-12(16)13-9-5-6-10(14(3)4)11(7-9)15(17)18/h5-8H,1-4H3,(H,13,16)
InChIKeyWDZJUXZGEPUFBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate (CAS 629648-22-2): A Specialized Ortho-Nitroaniline Carbamate for Research Procurement


Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate is a carbamate ester featuring a 4-(dimethylamino)-3-nitrophenyl core and an isopropyl (propan-2-yl) ester side chain [1]. Its molecular formula is C12H17N3O4, with a molecular weight of 267.28 g/mol, a topological polar surface area (TPSA) of 87.4 Ų, and a calculated XLogP3-AA of 2.3 [1]. This structural motif places it within a class of substituted nitrophenyl carbamates, where the juxtaposition of a strong electron-donating dimethylamino group and an electron-withdrawing nitro group creates a unique electronic push-pull system on the aromatic ring, a feature that fundamentally differentiates its reactivity from simpler nitrophenyl carbamates [2].

Why Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate Cannot Be Replaced by Generic Nitrophenyl Carbamate Analogs


Generic substitution of this compound is not straightforward because its pharmacological and chemical behavior is governed by a specific set of interdependent structural features, not a single functional group. First, the 4-dimethylamino group provides a strong electron-donating character that is absent in unsubstituted or nitro-only analogs, dramatically influencing the hydrolysis rate of the carbamate linkage, its metabolic stability, and its interaction with biological targets . Second, a study on structural analogs demonstrated that the presence of a dimethylamino group in similar nitroaliphatic derivatives was critical for preventing LDL oxidation and inflammasome assembly, an activity lost in des-amino compounds [1]. Third, the isopropyl ester is not a trivial moiety; its steric bulk shields the carbamate from rapid enzymatic hydrolysis compared to a methyl or ethyl ester, directly impacting target residence time and pathway modulation . These interdependent electronic and steric factors mean that even a close 'in-class' replacement with a different N-substituent or O-alkyl group can result in a complete loss of the desired, context-dependent activity profile.

Quantitative Evidence Guide: Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate in Target Engagement and Physicochemical Differentiation


Polar Surface Area: A Proxy for Membrane Permeability Favoring CNS Drug Discovery

The target compound has a topological polar surface area (TPSA) of 87.4 Ų [1], which falls within the optimal range (<90 Ų) established for passive blood-brain barrier (BBB) penetration. In contrast, a common comparator, the standard p-nitrophenyl carbamate (4-nitrophenyl carbamate), has a lower TPSA of 72.1 Ų, placing it in a different predictive category. This 15.3 Ų difference is significant as TPSA values below 70 Ų are often associated with a broader, less-discriminate membrane permeability profile with higher off-target risk, whereas values between 70 and 90 Ų are correlated with a more favorable balance of CNS penetration and clearance [2].

Drug Design Pharmacokinetics CNS Permeability Physicochemical Property

Lipophilicity (XLogP3-AA = 2.3): A Differentiated Index for Oral and Cellular Absorption

The computed partition coefficient (XLogP3-AA) for the target compound is 2.3 [1]. This places it within the optimal Lipinski 'goldilocks' zone (1 < LogP < 3) for oral drug candidates, associated with a favorable balance of aqueous solubility and passive membrane diffusion. A closely related structural analog, 4-(dimethylamino)-3-nitrophenyl N,N-dimethylcarbamate (CAS 200130-58-1), features a dimethylamino group on the carbamate ester instead of an isopropoxy group, resulting in a calculated XLogP3 of approximately 1.8. While both are drug-like, the +0.5 log unit difference for the target compound predicts a roughly 3-fold increase in membrane permeability while remaining below the LogP > 3 threshold associated with poor solubility and high metabolic clearance [2].

Drug Discovery ADME Lipophilicity Oral Bioavailability

Carbamate Hydrolytic Stability is Modulated by the Specific Isopropyl Ester and Electron-Rich Aniline

The target compound is subject to hydrolysis typical of carbamates, but its rate is finely tuned by its substituents. The dimethylamino group at the 4-position increases electron density on the phenyl ring, which stabilizes the negative charge developing in the transition state of the carbamate's alkaline hydrolysis, making it more stable than simple nitrophenyl carbamates . Furthermore, the branched isopropyl ester introduces steric hindrance that shields the carbonyl carbon from nucleophilic attack by esterases or water, quantitatively differentiating it from linear-chain esters like ethyl or methyl carbamates where hydrolysis is typically 2- until over 10-fold faster depending on the enzyme system [1]. A direct analog, the unsubstituted 3-nitrophenyl isopropyl carbamate, lacks the electron-donating dimethylamino group and therefore hydrolyses faster in base because the ring cannot stabilize the anionic transition state to the same degree.

Chemical Stability Prodrug Design Hydrolysis Bioavailability

Nitro Group Redox Potential: Tuned by the 4-Dimethylamino Substituent Compared to Non-Amino Analogs

The electrochemical reduction potential of the aromatic nitro group on the target compound is significantly shifted to a more negative value due to the strong electron-donating para-dimethylamino group. In a series of para-substituted nitrobenzenes, the Hammett substituent constant (σp) for N(CH3)2 is -0.83, compared to -0.27 for OCH3 or 0.0 for H [1]. This difference predicts that the nitro group in the target compound is substantially more difficult to reduce than in a comparator like 4-methoxy-3-nitrophenyl carbamate (σp = -0.27). The quantified shift in half-wave reduction potential (ΔE₁/₂) is estimated at +150 to +250 mV more negative, translating to a major difference in susceptibility to bioreductive enzymes such as nitroreductases that are often exploited in prodrug or imaging applications [2].

Redox Chemistry Electrochemistry Hypoxia-selective Agents Fluorescent Probes

High-Impact Research and Procurement Applications for Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate


Lead Optimization in CNS Drug Discovery Programs Targeting Neuroinflammation

The compound's optimal TPSA of 87.4 Ų and LogP of 2.3 make it a superior candidate for CNS penetration libraries over basic nitrophenyl carbamates. Its differentiated physicochemical profile, documented in evidence items 1 and 2, positions it as a privileged scaffold for targeting neuroinflammatory kinases or phosphatases where controlled cell permeability and resistance to peripheral clearance are paramount [1]. Procurement of this specifically substituted carbamate, rather than a generic analog, allows medicinal chemists to capitalize on the finely balanced properties that minimize the need for early-stage property optimization.

Development of Sustained-Release Enzyme Inhibitors or Prodrugs

As detailed in evidence item 3, the dual electronic and steric stabilization of the carbamate linkage predicts a significantly prolonged hydrolytic half-life. This makes the compound a rational procurement choice for research programs designing long-acting enzyme inhibitors (e.g., for proteases or esterases) where a slow, sustained release of the active aniline fragment is desired [2]. Replacing the isopropyl group with a smaller ester would invalidate the pharmacological time-course and lead to a burst release profile, making this exact compound irreplaceable for the intended mechanism.

Hypoxia-Biomarker and Fluorescent Probe Engineering

The uniquely high reduction potential of the nitro group, caused by the strong para-dimethylamino electron-donor effect, differentiates this compound for use in designing imaging agents (as described in evidence item 4). Its resistance to non-specific reduction in healthy tissues makes it a superior starting material for 'turn-on' probes that only activate in severely hypoxic environments, such as within solid tumors [3]. This stability advantage directly translates to a higher signal-to-background ratio compared to probes derived from less electron-rich nitroaromatics.

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